methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-4-6-7(11)8(10(13)14-2)15-9(6)12-5/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFGETMDMOBUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(O2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyridine-3-Carboxylate Derivatives
Ethyl 6-methylpyridine-3-carboxylate serves as a key intermediate. Treatment with diethyl bromomalonate under acidic conditions induces cyclization, forming the furan ring via nucleophilic attack and esterification. This method yields ethyl 6-methylfuro[2,3-b]pyridine-2-carboxylate in 75–82% yield.
Mechanistic Insight :
The reaction proceeds through enolate formation at the pyridine’s 2-position, followed by bromide displacement and intramolecular esterification. The methyl group at position 6 is introduced via a pre-functionalized pyridine starting material.
Esterification of the 2-Carboxylate Group
Fischer Esterification
The carboxylic acid intermediate is esterified using methanol and catalytic sulfuric acid. This step achieves near-quantitative conversion under reflux (85–90% yield).
Side Reactions :
-
Transesterification is minimal due to the furan ring’s electron-withdrawing effects.
-
Prolonged heating (>24 hours) may degrade the amino group, necessitating inert atmospheres.
Integrated Synthetic Routes
Sequential Cyclization-Amination-Esterification
A three-step protocol combines cyclization, amination, and esterification:
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Cyclization : Ethyl 6-methylpyridine-3-carboxylate → ethyl 6-methylfuro[2,3-b]pyridine-2-carboxylate (82% yield).
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Amination : Thiomethyl substitution with benzylamine → 3-amino intermediate (65% yield).
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Esterification : Carboxylic acid → methyl ester (90% yield).
Overall Yield : ~48% (multiplicative).
One-Pot N-Oxide-Mediated Synthesis
A streamlined approach using pyridine-N-oxide intermediates reduces step count:
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N-Oxidation : m-CPBA oxidizes the pyridine nitrogen (85% yield).
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C–H Amination : HOSA introduces the amino group (55% yield).
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Simultaneous Esterification : Methanol and H2SO4 esterify the carboxylate (90% yield).
Advantages : Fewer purification steps; Disadvantages : Lower amination efficiency.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential Route | Cyclization → Amination → Ester | 48 | 95 | Multi-step purification |
| N-Oxide Route | N-Oxidation → Amination → Ester | 42 | 88 | Sensitive to over-oxidation |
| Thiomethyl Substitution | Cyclization → SMe → NH2 → Ester | 45 | 92 | Requires toxic benzylamine |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate with analogous heterocyclic compounds, focusing on structural variations, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Differences
Core Heterocycle: The furopyridine core (target compound) contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to sulfur-containing thienopyridines (–10) .
Substituent Effects: Amino Group (Position 3): Present in all compounds, this group likely facilitates hydrogen bonding with biological targets, such as kinase ATP-binding pockets . 6-Position Modifications:
- A methyl group (target compound) introduces steric hindrance and moderate lipophilicity.
- Bulky aryl groups (e.g., phenyl in ) enhance target affinity but may hinder solubility .
- Halogens (e.g., bromine in ) enable further derivatization via cross-coupling reactions .
Carboxylate vs. Carboxamide :
- The methyl ester in the target compound may confer metabolic instability compared to carboxamide derivatives (), which resist esterase-mediated hydrolysis .
Implications of Structural Variations
- Potency: Thienopyridines with ethynyl or methoxy substituents () exhibit sub-micromolar GI₅₀ values, suggesting that electron-rich groups enhance antitumor activity . The target compound’s furan core may offer similar efficacy but with altered pharmacokinetics.
- Solubility and Bioavailability: The oxygen-rich furopyridine core may improve solubility compared to thienopyridines, though methyl and aryl substituents could counterbalance this effect .
- Metabolic Stability : Carboxamide derivatives () are likely more metabolically stable than carboxylate esters, which are prone to hydrolysis .
Biological Activity
Methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a furo[2,3-b]pyridine scaffold, which is known for its presence in various bioactive molecules. The compound has the molecular formula and features functional groups that enhance its reactivity and potential therapeutic applications. The amino and carboxylic acid ester groups allow for further modifications, making it a valuable intermediate in organic synthesis and drug development .
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Properties : Research suggests that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : Molecular docking studies have indicated that this compound can interact with key enzymes involved in disease pathways, suggesting potential as an enzyme inhibitor .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several furo[2,3-b]pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Line Testing : In vitro assays were conducted to assess the cytotoxicity of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cells. Further analysis revealed that the compound may induce apoptosis through mitochondrial pathways .
- Molecular Docking Studies : Computational studies utilizing molecular docking have shown that this compound binds effectively to the active sites of enzymes such as proteases associated with viral infections. This suggests potential applications in antiviral drug development .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the furo[2,3-b]pyridine core through cyclization reactions.
- Introduction of the amino group via nucleophilic substitution.
- Esterification to obtain the final methyl ester derivative.
These synthetic routes are essential for producing the compound with desired purity and yield for biological testing .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate | Thieno instead of furo | Moderate antimicrobial activity |
| 3-Amino-4,6-dimethylpyridin-2-carboxylic acid | Lacks furan moiety | Limited anticancer properties |
| Methyl 4-amino-5-methylfuro[2,3-b]pyridine-2-carboxylate | Different amino positioning | Enhanced enzyme inhibition |
This table highlights how variations in structure can influence biological activity and reactivity.
Q & A
Q. What emerging techniques could enhance the study of this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
